molecular formula C15H15N B3366841 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 148214-44-2

4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B3366841
CAS No.: 148214-44-2
M. Wt: 209.29 g/mol
InChI Key: FARRLQPEWDADQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine is an organic compound that features a naphthalene ring fused to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyl-substituted pyridinium salts.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include naphthyl-substituted pyridinium salts, fully saturated piperidine derivatives, and various substituted naphthalene derivatives.

Scientific Research Applications

4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.

    Tetrahydropyridine: A saturated six-membered ring containing one nitrogen atom.

    Naphthyl-substituted pyridinium salts: Compounds with a naphthalene ring attached to a pyridinium ion.

Uniqueness

4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-naphthalen-2-yl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-7,11,16H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRLQPEWDADQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-Hydroxy-4-naphthalen-2-yl-piperidin-1-yl)ethanone (3.40 g, 13 mmol) was dissolved in hydrochloric acid (50 ml, 6M) and the solution refluxed for 12 hours. The resultant mixture was cooled in ice, basified with sodium hydroxide solution (32 ml, 10M) and extracted with dichloromethane (2×100 ml). The extracts were combined, dried (MgSO4) and concentrated to give 4-naphthalen-2-yl-1,2,3,6-tetrahydropyridine (2.12 g, 78% ) as a tan solid; δH (CDCl3) 2.60 (2H, m, tetrahydropyridinyl CH2), 3.20 (2H, t, J 5.6 Hz, tetrahydropyridinyl CH2), 3.60 (2H, m, tetrahydropyridinyl CH2), 6.30 (1H, m, CH=CR), 7.45 (2H, m, ArH), 7.60 (1H, dd, J 8.4, 1.4 Hz, ArH), and 7.80 (4H, m, ArH).
Name
1-(4-Hydroxy-4-naphthalen-2-yl-piperidin-1-yl)ethanone
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
Reactant of Route 4
4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.